molecular formula C16H19N3 B103753 3'-Ethyl-4-dimethylaminoazobenzene CAS No. 17010-65-0

3'-Ethyl-4-dimethylaminoazobenzene

Cat. No. B103753
CAS RN: 17010-65-0
M. Wt: 253.34 g/mol
InChI Key: QTNNZELQKWUFTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3'-Ethyl-4-dimethylaminoazobenzene (commonly known as "3-Ethyl-DAB") is a synthetic compound that has been widely used in scientific research for over 50 years. This compound is a member of the azo dye family and is commonly used as a probe for studying metabolic activation and carcinogenesis.

Mechanism of Action

The mechanism of action of 3-Ethyl-DAB involves metabolic activation by cytochrome P450 enzymes, which results in the formation of a highly reactive electrophilic intermediate. This intermediate can then react with cellular macromolecules such as DNA, leading to mutations and ultimately cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Ethyl-DAB are primarily related to its ability to induce liver tumors in rats. This compound has also been shown to induce oxidative stress and DNA damage in various cell types.

Advantages and Limitations for Lab Experiments

One advantage of using 3-Ethyl-DAB in lab experiments is its ability to induce liver tumors in rats, which makes it a useful tool for studying the mechanisms of carcinogenesis. However, one limitation of this compound is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for research involving 3-Ethyl-DAB. One area of interest is the development of new methods for synthesizing this compound, as well as related azo dyes. Another area of research is the identification of new metabolic pathways and enzymes involved in the activation of 3-Ethyl-DAB and other azo dyes. Additionally, there is a need for further studies to investigate the potential health effects of exposure to azo dyes in the environment and in consumer products.

Synthesis Methods

The synthesis of 3-Ethyl-DAB involves the reaction of 4-dimethylaminoazobenzene with ethyl iodide in the presence of a strong base such as potassium carbonate. This reaction results in the formation of 3-Ethyl-DAB, which can then be purified through various techniques such as recrystallization or column chromatography.

Scientific Research Applications

3-Ethyl-DAB has been used extensively in scientific research as a model compound for studying the metabolic activation and carcinogenicity of azo dyes. This compound has been shown to induce liver tumors in rats and has been used as a tool for studying the mechanisms of carcinogenesis.

properties

CAS RN

17010-65-0

Product Name

3'-Ethyl-4-dimethylaminoazobenzene

Molecular Formula

C16H19N3

Molecular Weight

253.34 g/mol

IUPAC Name

4-[(3-ethylphenyl)diazenyl]-N,N-dimethylaniline

InChI

InChI=1S/C16H19N3/c1-4-13-6-5-7-15(12-13)18-17-14-8-10-16(11-9-14)19(2)3/h5-12H,4H2,1-3H3

InChI Key

QTNNZELQKWUFTO-UHFFFAOYSA-N

SMILES

CCC1=CC(=CC=C1)N=NC2=CC=C(C=C2)N(C)C

Canonical SMILES

CCC1=CC(=CC=C1)N=NC2=CC=C(C=C2)N(C)C

Origin of Product

United States

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